(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]methanone
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Overview
Description
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
The synthesis of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]METHANONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the disruption of cellular processes and ultimately result in the desired biological effect.
Comparison with Similar Compounds
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]METHANONE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
6-Bromopyrazolo[1,5-a]pyrimidine: Known for its use in the synthesis of selective inhibitors of BMP type I receptor kinases.
Pyrazolo[3,4-d]pyrimidine: Studied for its potential as a CDK2 inhibitor in cancer treatment.
These compounds share a similar core structure but differ in their specific functional groups and biological activities, highlighting the unique properties of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]METHANONE.
Properties
Molecular Formula |
C18H16BrClFN5O |
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Molecular Weight |
452.7 g/mol |
IUPAC Name |
(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H16BrClFN5O/c19-12-9-22-17-8-16(23-26(17)10-12)18(27)25-6-4-24(5-7-25)11-13-14(20)2-1-3-15(13)21/h1-3,8-10H,4-7,11H2 |
InChI Key |
VIZACQLTARRQNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)C(=O)C3=NN4C=C(C=NC4=C3)Br |
Origin of Product |
United States |
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